![molecular formula C13H15BrN2O2S B2984190 N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide CAS No. 864976-12-5](/img/structure/B2984190.png)
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide” is a chemical compound with the molecular formula C13H15BrN2O2S . It has a molecular weight of 343.24.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom and a methoxyethyl group. The benzothiazole ring is also connected to a propanamide group . For a detailed structural analysis, it would be best to refer to a chemical database or a specialized software that can visualize the 3D structure of the molecule.Applications De Recherche Scientifique
Photodynamic Therapy and Cancer Treatment
- Zinc phthalocyanine derivatives, which include benzothiazole groups, have been studied for their potential in photodynamic therapy, a treatment for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Certain benzothiazole derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Their ability to adsorb onto surfaces by both physical and chemical means provides extra stability and higher inhibition efficiencies (Hu et al., 2016).
Psychotropic and Antimicrobial Activities
- N-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives have been synthesized and found to possess notable psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties (Zablotskaya et al., 2013).
Catalysis and Organic Synthesis
- Palladium(II) benzothiazolin-2-ylidene complexes have been investigated for their applications in organic synthesis, particularly in Mizoroki−Heck coupling reactions (Yen et al., 2006).
Luminescent Properties and White Light Emission
- Some benzothiazole derivatives exhibit unique luminescent properties, making them suitable for applications in white light emission. Their ability to emit different colors when excited by light can be utilized in the development of white-light-emitting devices (Lu et al., 2017).
Anticonvulsant and Neuroprotective Properties
- N-(substituted benzothiazol-2-yl)amides have shown promising results as anticonvulsants and neuroprotective agents. These compounds have demonstrated effectiveness in lowering levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), suggesting potential use in neurological disorders (Hassan et al., 2012).
Anti-Inflammatory Agents
- Aminothiazole, thiazolylacetonitrile, and benzothiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. Their ability to inhibit enzymes like lipoxygenase suggests therapeutic applications in treating inflammatory conditions (Thabet et al., 2011).
Propriétés
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S/c1-3-12(17)15-13-16(6-7-18-2)10-5-4-9(14)8-11(10)19-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAKNMLUAZTALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

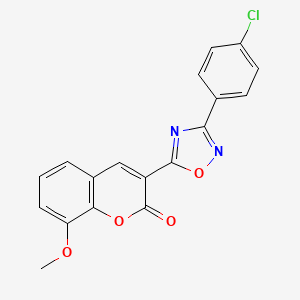
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide hydrochloride](/img/structure/B2984111.png)

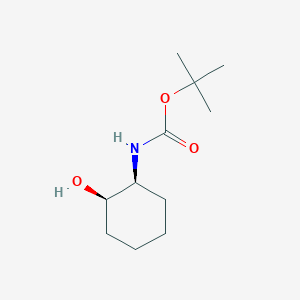

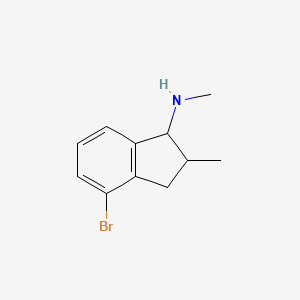
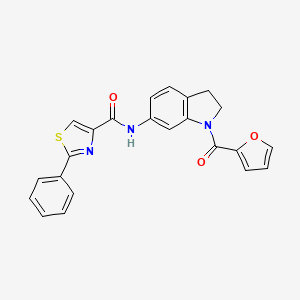
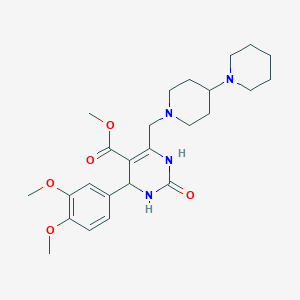
![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)
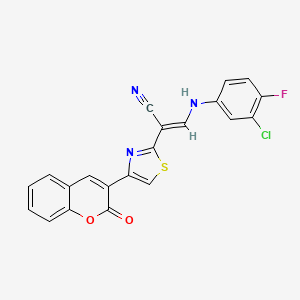

![3-(2-Methoxyphenyl)-2-methyl-9-(2-morpholin-4-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2984125.png)
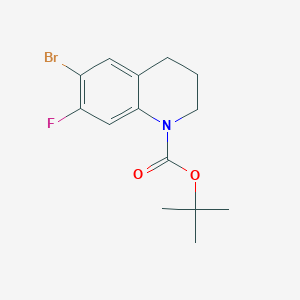
![3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2984127.png)